2-[(1-Butylpiperidin-4-ylidene)amino]ethan-1-amine
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Overview
Description
2-[(1-Butylpiperidin-4-ylidene)amino]ethan-1-amine is a chemical compound with the molecular formula C11H23N3. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in pharmaceuticals due to their biological activity and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Butylpiperidin-4-ylidene)amino]ethan-1-amine typically involves the reaction of 1-butylpiperidin-4-amine with an appropriate aldehyde or ketone under mild conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Butylpiperidin-4-ylidene)amino]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted piperidine derivatives .
Scientific Research Applications
2-[(1-Butylpiperidin-4-ylidene)amino]ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 2-[(1-Butylpiperidin-4-ylidene)amino]ethan-1-amine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1-Ethylpiperidin-4-yl)ethanamine: Similar in structure but with an ethyl group instead of a butyl group.
1-Butylpiperidin-4-amine: Lacks the ethan-1-amine moiety.
4-(2-Aminoethyl)piperidine: Similar core structure but different substituents.
Uniqueness
2-[(1-Butylpiperidin-4-ylidene)amino]ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
90716-39-5 |
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Molecular Formula |
C11H23N3 |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
2-[(1-butylpiperidin-4-ylidene)amino]ethanamine |
InChI |
InChI=1S/C11H23N3/c1-2-3-8-14-9-4-11(5-10-14)13-7-6-12/h2-10,12H2,1H3 |
InChI Key |
SDUHVZGTRWZERP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCC(=NCCN)CC1 |
Origin of Product |
United States |
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